5-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole: 3,4-Dimethoxyphenethylamine (DMPEA) , belongs to the phenethylamine class of compounds. It is structurally related to dopamine, with the 3- and 4-position hydroxy groups replaced by methoxy groups. Additionally, it shares similarities with mescaline, which is 3,4,5-trimethoxyphenethylamine .
Preparation Methods
Synthesis Routes: Several synthetic routes exist for DMPEA. One early method, reported by Pictet and Finkelstein, involves a multi-step sequence starting from vanillin. A shorter synthesis, proposed by Shulgin and Shulgin, yields DMPEA more efficiently . Here’s a simplified version of the synthesis:
- 3,4-Dimethoxyphenethylamine (DMPEA)
3,4-Dimethoxybenzaldehyde (veratraldehyde): →
3,4-Dimethoxycinnamic acid: →
3,4-Dimethoxyphenylpropionic acid: →
3,4-Dimethoxyphenylpropionamide: →
Industrial Production: DMPEA is not commonly produced industrially but can be synthesized in research laboratories.
Chemical Reactions Analysis
Reactivity: DMPEA can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
- Oxidation : DMPEA can be oxidized to form various products.
- Reduction : Reduction of DMPEA may yield secondary amines.
- Substitution : DMPEA can participate in nucleophilic substitution reactions.
Major Products: The specific products formed depend on the reaction conditions. For example:
- Oxidation: Formation of an imine or an amine oxide.
- Reduction: Secondary amines.
- Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry and Biology:
- Chemical Research : DMPEA serves as a precursor in the synthesis of other compounds.
- Biological Studies : It is used in studies related to neurotransmitters and receptor interactions.
- Medicine : DMPEA’s potential therapeutic applications are still under investigation.
- Industry : Limited industrial applications due to its rarity.
Mechanism of Action
The exact mechanism by which DMPEA exerts its effects remains unclear. It may interact with monoamine oxidase (MAO) enzymes, affecting neurotransmitter levels.
Comparison with Similar Compounds
DMPEA’s uniqueness lies in its methoxy-substituted phenethylamine structure. Similar compounds include mescaline (3,4,5-trimethoxyphenethylamine) and related analogs.
Remember that DMPEA occurs naturally alongside mescaline in certain cacti species like San Pedro and Peruvian Torch
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNMASZTYNABNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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